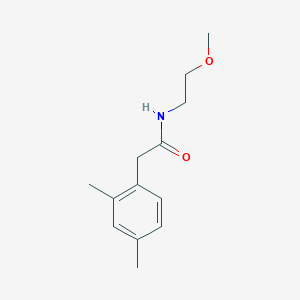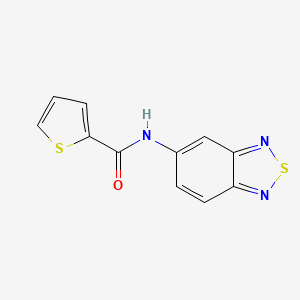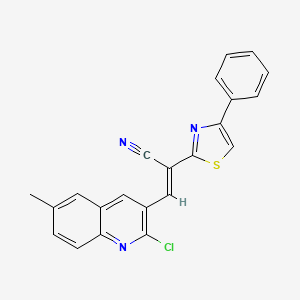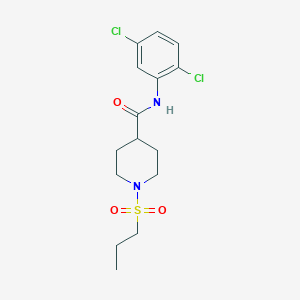
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide, also known as CRL-40,940 or flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness without the side effects associated with traditional stimulants such as caffeine or amphetamines. Flmodafinil is a derivative of modafinil, a widely used eugeroic drug that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. Flmodafinil has gained popularity in recent years due to its potential as a cognitive enhancer and its ability to increase focus and productivity.
Mechanism of Action
The exact mechanism of action of flmodafinil is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating wakefulness and alertness. Flmodafinil may also affect the levels of other neurotransmitters such as serotonin and histamine.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have several biochemical and physiological effects. It has been shown to increase wakefulness and alertness, improve cognitive performance, and enhance mood. Flmodafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well tolerated.
Advantages and Limitations for Lab Experiments
Flmodafinil has several advantages for use in lab experiments. It has a long half-life, which allows for sustained effects over a period of several hours. Flmodafinil is also well tolerated and has a low risk of side effects. However, flmodafinil is a relatively new compound, and there is limited information available on its long-term safety and efficacy.
Future Directions
There are several potential future directions for research on flmodafinil. One area of interest is the potential use of flmodafinil as a treatment for cognitive impairment associated with aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the potential use of flmodafinil as a treatment for substance abuse disorders. Flmodafinil may also have potential as a treatment for other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is needed to fully understand the potential uses and limitations of flmodafinil.
Synthesis Methods
The synthesis of flmodafinil involves the condensation of 2-(2,4-dimethylphenyl)acetonitrile with 2-methoxyethylamine followed by a reduction step to form the final product. The synthesis of flmodafinil has been described in detail in several scientific publications, and the process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
Flmodafinil has been the subject of several scientific studies investigating its potential as a cognitive enhancer and its mechanism of action. In a study published in the Journal of Psychopharmacology, flmodafinil was shown to improve working memory and executive function in healthy adults. Another study published in the Journal of Clinical Psychopharmacology found that flmodafinil improved cognitive performance in patients with attention deficit hyperactivity disorder (ADHD). Flmodafinil has also been investigated for its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-12(11(2)8-10)9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKOHNVVHXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)
![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)